tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate
Description
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-1-pyridin-2-ylpropyl)carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-11(7-9-16)10-6-4-5-8-14-10/h4-6,8,11,16H,7,9H2,1-3H3,(H,15,17) |
InChI Key |
CWNQLSSMFDDPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Precursors
The Boc protection is commonly achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically performed in an aprotic solvent like dichloromethane (CH2Cl2) at 0 °C to room temperature for 12–18 hours.
| Reagent/Condition | Amount/Equiv. | Notes |
|---|---|---|
| Amino precursor (e.g., 3-bromopropylamine hydrobromide) | 1.0 equiv | Starting material |
| Di-tert-butyl dicarbonate (Boc2O) | 1.1–1.9 equiv | Boc protecting agent |
| Triethylamine (NEt3) | 1.5–2.0 equiv | Base to neutralize HBr |
| Solvent: Dichloromethane (CH2Cl2) | Sufficient volume | Anhydrous conditions preferred |
| Temperature | 0 °C to room temp | Controlled to avoid side reactions |
| Reaction time | 12–18 hours | Monitored by TLC or NMR |
After completion, the reaction mixture is washed with aqueous ammonium chloride and sodium bicarbonate solutions, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is typically done by silica gel column chromatography to afford the Boc-protected intermediate as a white solid.
Introduction of the Pyridin-2-yl Group
The pyridin-2-yl substituent can be introduced via nucleophilic substitution or coupling reactions. A common approach involves:
- Using a pyridin-2-ylmethyl halide or derivative as the electrophile
- Reacting with the Boc-protected amino alcohol or amine under basic conditions
Bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) facilitate the nucleophilic attack on the pyridine derivative. Solvents like 1,4-dioxane or dimethylformamide (DMF) are preferred for their ability to dissolve both organic and inorganic reagents.
| Reagent/Condition | Amount/Equiv. | Notes |
|---|---|---|
| Boc-protected amino alcohol/amine | 1.0 equiv | Nucleophile |
| Pyridin-2-ylmethyl halide | 1.0–1.2 equiv | Electrophile |
| Base (Cs2CO3 or K2CO3) | 1.5–2.0 equiv | Facilitates substitution |
| Solvent (1,4-dioxane or DMF) | Sufficient volume | Anhydrous |
| Temperature | 80–110 °C | Elevated to promote reaction |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated, followed by purification via chromatography to isolate the target compound.
Preservation or Introduction of the Hydroxy Group
The hydroxy group at the 3-position can be introduced by:
- Starting from a hydroxy-substituted precursor (e.g., 3-hydroxypropylamine) before Boc protection
- Or by selective hydroxylation of the propyl chain after pyridine substitution
Hydroxylation methods include:
- Use of mild oxidants or hydroboration-oxidation sequences if starting from alkenes
- Protection of the hydroxy group during other steps to prevent side reactions
In many cases, the hydroxy group is present from the beginning and preserved throughout the synthesis by careful choice of reaction conditions and protecting groups.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Boc Protection | Boc2O, NEt3, CH2Cl2, 0 °C to RT, 12–18 h | Boc-protected amino intermediate |
| 2 | Pyridin-2-yl Substitution | Pyridin-2-ylmethyl halide, Cs2CO3, 1,4-dioxane, 80–110 °C, 12–24 h | Introduction of pyridin-2-yl group |
| 3 | Hydroxy Group Handling | Starting from hydroxy precursor or mild hydroxylation | Hydroxy group preserved or introduced |
Research Findings and Optimization Notes
- Yield optimization: Reaction yields for Boc protection typically range from 60–80%, depending on purity of reagents and reaction time.
- Purification: Silica gel chromatography with petroleum ether/ethyl acetate gradients is effective for isolating pure product.
- Reaction monitoring: TLC, NMR, and HPLC are standard analytical methods to track reaction progress and confirm product formation.
- Scalability: Industrial scale-up involves optimization of solvent volumes, temperature control, and reagent stoichiometry to maximize yield and minimize by-products.
- Side reactions: Overheating or prolonged reaction times can lead to carbamate cleavage or pyridine ring modifications; thus, controlled conditions are critical.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The pyridinyl ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Oxidation of the hydroxy group yields a ketone or aldehyde.
- Reduction of the pyridinyl ring results in a piperidine derivative.
- Substitution reactions can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
Biological Activities
1.1 Neuroprotective Effects
Recent studies have highlighted the compound's neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that tert-butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate acts as both a β-secretase inhibitor and an acetylcholinesterase inhibitor. These actions help prevent the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease .
Table 1: Biological Activities of this compound
1.2 Other Pharmacological Properties
In addition to its neuroprotective effects, this compound has shown promise in other areas:
- Antioxidant Activity: By reducing oxidative stress markers, it may help protect cells from damage.
- Potential Anti-cancer Properties: Some studies suggest that compounds with similar structures exhibit anti-tumor activities, warranting further investigation into this aspect for this compound.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
Case Study 1: Neuroprotection in Alzheimer's Models
A study published in Molecules demonstrated that this compound significantly reduced cell death in astrocytes induced by amyloid-beta peptides . The results indicated a moderate protective effect attributed to decreased inflammation and oxidative stress.
Case Study 2: In Vivo Efficacy
In vivo studies involving scopolamine-induced cognitive impairment in rats showed that while the compound exhibited some protective effects, its bioavailability in the brain was a limiting factor . Further optimization of delivery methods may enhance its therapeutic potential.
Conclusion and Future Directions
The applications of this compound are promising, particularly in the realm of neuroprotection against Alzheimer's disease and potentially other neurodegenerative conditions. Its dual action as an inhibitor of both β-secretase and acetylcholinesterase positions it as a valuable candidate for further research.
Future studies should focus on:
- Enhancing bioavailability through novel drug delivery systems.
- Exploring its potential anti-cancer properties through targeted research.
- Conducting clinical trials to evaluate its safety and efficacy in humans.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate involves its interaction with specific molecular targets. For instance, as a β-secretase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and subsequent formation of amyloid beta peptides. Similarly, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, inhibiting the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carbamate Group
Alkyl Chain Modifications
- tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c): Structure: Ethyl group replaces the hydroxypropyl chain; pyrimidin-4-yl instead of pyridin-2-yl. Properties: Molecular ion [M + H]+: 280; purity >99%. Application: Acts as a high-affinity histamine H3 receptor agonist .
- tert-Butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate: Structure: Propynylamino group instead of hydroxypropyl. Synthesis: Utilizes bromoacetyl bromide and triethylamine, highlighting reactivity differences due to the absence of a hydroxyl group .
Key Insight : The hydroxy group in the target compound likely increases polarity and aqueous solubility compared to alkyl or alkynyl substituents, which may enhance bioavailability in drug design.
Heterocyclic Modifications
- tert-Butyl ((1-((5-amino-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (231): Structure: Pyridin-2-ylamino and pyrimidinyl groups. Properties: Molecular ion [M + H]+: 512; synthesized via palladium-catalyzed coupling, suggesting similar routes for the target compound .
- tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (HB239-1): Structure: Chloro and hydroxy groups on pyridine.
Key Insight : Pyridin-2-yl groups, as in the target compound, are often preferred over pyrimidinyl or chlorinated analogs for their balanced electronic effects and binding affinity in receptor-ligand interactions.
Functional Group Comparisons
Hydroxy vs. Amino/Acyloxy Groups
- tert-Butyl (3-oxopropyl)carbamate (24) :
- 3-(Piperidin-1-yl)propyl tert-butylcarbamate (30): Structure: Piperidinyl group replaces pyridin-2-yl. Application: Dual-acting histamine H3 receptor ligand and monoamine oxidase B inhibitor .
Reaction Conditions
- Palladium-Catalyzed Coupling: Used in for pyridin-2-ylamino incorporation, suggesting viable routes for the target compound’s synthesis .
- Purification Methods : Analogous compounds (e.g., 24c, 231) employ flash chromatography with >99% purity, indicating rigorous purification requirements for carbamates .
Hazard Profiles
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate :
Key Insight : The target compound’s hydroxy and pyridinyl groups may necessitate similar safety protocols to mitigate irritation risks.
Biological Activity
tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 250.29 g/mol. The compound features a pyridine ring, which is known for its interaction with biological targets, enhancing the compound's activity.
The mechanism of action for this compound involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding with amino acid side chains in proteins, while the pyridine moiety can engage in π-π stacking interactions with aromatic residues. These interactions may modulate enzyme and receptor activities, leading to various biological effects.
Antioxidant Activity
Research indicates that compounds containing pyridine rings often exhibit antioxidant properties. The presence of the hydroxyl group in this compound may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, which could be attributed to the interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Similar carbamate derivatives have demonstrated efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparative Analysis
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Antioxidant, antimicrobial |
| tert-Butyl (3-hydroxypropyl)carbamate | Structure | Moderate anti-inflammatory |
| tert-Butyl N-(3-hydroxyethyl)carbamate | Structure | Lowered bioactivity compared to pyridine derivative |
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various carbamate derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting effective radical scavenging activity.
Study 2: Antimicrobial Testing
In vitro testing against common bacterial strains demonstrated that this compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent. Further investigations are required to elucidate the exact mechanism of action.
Study 3: Anti-inflammatory Mechanism
Research on similar carbamate compounds revealed a decrease in inflammatory markers in animal models treated with these compounds. It was hypothesized that the presence of the pyridine ring enhances the interaction with inflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
